molecular formula C11H19N3O5S B14621200 N-Acetylglycylglycyl-L-methionine CAS No. 59479-94-6

N-Acetylglycylglycyl-L-methionine

Cat. No.: B14621200
CAS No.: 59479-94-6
M. Wt: 305.35 g/mol
InChI Key: DPEQEPODLVUNJT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycylglycyl-L-methionine is a derivative of L-methionine, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine residue. It is often used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycyl-L-methionine typically involves the acetylation of L-methionine. One common method is to react L-methionine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

N-Acetylglycylglycyl-L-methionine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetylglycylglycyl-L-methionine exerts its effects primarily through its role in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in the synthesis of proteins and other biomolecules. The acetyl group can modulate the activity of these enzymes, thereby influencing metabolic pathways . Additionally, it plays a role in renal ammoniagenesis by modulating the activity of gamma-glutamyl transpeptidase .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-methionine
  • N-Acetyl-D-methionine
  • N-Acetyl-L-cysteine
  • N-Acetyl-L-tyrosine

Uniqueness

N-Acetylglycylglycyl-L-methionine is unique due to its specific acetylation pattern and its role in various biochemical pathways. Unlike other acetylated amino acids, it has distinct properties that make it suitable for specific applications in peptide synthesis and metabolic studies .

Properties

CAS No.

59479-94-6

Molecular Formula

C11H19N3O5S

Molecular Weight

305.35 g/mol

IUPAC Name

(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H19N3O5S/c1-7(15)12-5-9(16)13-6-10(17)14-8(11(18)19)3-4-20-2/h8H,3-6H2,1-2H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t8-/m0/s1

InChI Key

DPEQEPODLVUNJT-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)NCC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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